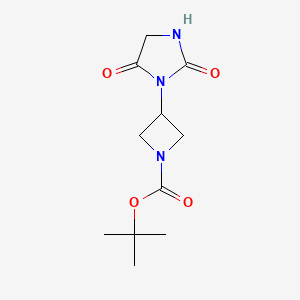

Tert-butyl 3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxylate

Description

Tert-butyl 3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxylate is a bicyclic organic compound featuring an azetidine ring (a four-membered saturated heterocycle) substituted with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 2,5-dioxoimidazolidin-1-yl moiety at the 3-position. This structure combines the conformational rigidity of azetidine with the hydrogen-bonding capacity of the imidazolidinone group, making it a valuable intermediate in pharmaceutical synthesis, particularly for protease inhibitors and kinase-targeting molecules. The Boc group enhances solubility and stability during synthetic workflows, while the imidazolidinone moiety may contribute to binding interactions in biological systems .

Properties

IUPAC Name |

tert-butyl 3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)13-5-7(6-13)14-8(15)4-12-9(14)16/h7H,4-6H2,1-3H3,(H,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FREGOLQEQBBJGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N2C(=O)CNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate starting materials such as amino alcohols or azetidinones.

Introduction of the Imidazolidinone Moiety: This step often involves the reaction of the azetidine intermediate with a suitable reagent to introduce the imidazolidinone group. This can be achieved through condensation reactions or cyclization of urea derivatives.

Esterification: The final step involves the esterification of the azetidine-imidazolidinone intermediate with tert-butyl chloroformate to yield the desired compound.

Industrial Production Methods

Industrial production of tert-butyl 3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring or the imidazolidinone moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups in the imidazolidinone moiety, potentially yielding hydroxylated products.

Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the tert-butyl ester group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine-1,3-diones, while reduction could produce azetidine-1,3-diols.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of inhibitors or modulators of specific biological targets, such as enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, tert-butyl 3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxylate may be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and functional groups allow for its incorporation into various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxylate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The imidazolidinone moiety can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of Boc-protected azetidine derivatives. Key structural analogues include:

Physicochemical and Reactivity Differences

- Solubility: The target compound exhibits lower solubility in non-polar solvents compared to the boronate ester analogue due to the hydrophilic imidazolidinone group.

- Stability : The Boc group in the target compound confers superior stability under acidic conditions relative to the amine analogue, which requires deprotection for further functionalization.

- Reactivity: The boronate ester analogue is more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the imidazolidinone group in the target compound may participate in hydrogen-bonding interactions or serve as a pharmacophore .

Research Findings and Challenges

- Crystallography: Structural analysis of the target compound (via X-ray diffraction) reveals a planar imidazolidinone ring and a puckered azetidine ring, with intramolecular hydrogen bonds stabilizing the conformation. SHELX software is widely used for such analyses, though the lack of high-resolution data for this specific compound limits detailed comparisons .

- Synthetic Challenges : Steric hindrance at the 3-position of azetidine complicates coupling reactions, necessitating optimized catalysts (e.g., Pd/Cu systems).

- Biological Data: Limited published studies directly compare the bioactivity of the target compound with its analogues. However, computational docking suggests stronger binding affinity for kinase targets compared to boronate-containing derivatives.

Biological Activity

Tert-butyl 3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxylate is a synthetic organic compound belonging to the class of azetidine derivatives. Its unique structural features, including a tert-butyl ester group and an imidazolidinone moiety, suggest potential biological activities that warrant investigation. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The molecular formula of tert-butyl 3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxylate is , with a molecular weight of approximately 255.27 g/mol. The compound features an azetidine ring, which is a four-membered cyclic amine, along with a dioxoimidazolidinone structure that contributes to its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | Tert-butyl 3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxylate |

| Molecular Formula | C₁₁H₁₇N₃O₄ |

| Molecular Weight | 255.27 g/mol |

| SMILES | CC(C)(C)OC(=O)N1CC(C1)N1C(=O) |

| Density | 1.052 g/mL at 25 °C |

The biological activity of tert-butyl 3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxylate is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The imidazolidinone moiety can form hydrogen bonds and hydrophobic interactions with target biomolecules, potentially influencing their activity and function. Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators in various biological pathways.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored through structure-activity relationship (SAR) studies. For instance, derivatives similar to tert-butyl 3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxylate have been investigated for their ability to inhibit enzymes involved in metabolic pathways related to cancer and inflammation. These studies suggest that the compound may serve as a lead for developing therapeutic agents targeting such diseases.

Case Studies

- Inhibition of Cancer Cell Proliferation : A study evaluated the effects of azetidine derivatives on cancer cell lines. Results indicated that certain modifications led to significant reductions in cell viability, suggesting potential applications in cancer therapy.

- Antiviral Activity : Another investigation into similar compounds revealed antiviral properties against specific viral strains. The mechanism was attributed to interference with viral replication processes, indicating a possible avenue for further research involving tert-butyl 3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxylate.

Comparative Analysis with Similar Compounds

When compared to other azetidine derivatives, tert-butyl 3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxylate stands out due to its unique imidazolidinone component. This structural feature may enhance its biological activity compared to simpler azetidine compounds.

| Compound Name | Biological Activity |

|---|---|

| Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate | Moderate antibacterial |

| Tert-butyl 3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxylate | Potential enzyme inhibitor |

| Tert-butyl 3-(2-methylthioethyl)azetidine-1-carboxylate | Low anticancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.